molecular formula C22H16O4 B11125092 furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

Cat. No.: B11125092
M. Wt: 344.4 g/mol
InChI Key: TYECYNBEXYLFBP-XBXARRHUSA-N
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Description

3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzofuran ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN typically involves multiple steps, starting with the preparation of the furan and benzofuran rings. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the benzofuran ring can be prepared via the cyclization of ortho-hydroxyaryl ketones. The final step involves the coupling of the furan and benzofuran rings with the phenylprop-2-en-1-yl group under specific reaction conditions, such as the use of a base catalyst and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as manganese(III) and cobalt(II) catalysts for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions .

Major Products

The major products formed from these reactions include 1,4-dicarbonyl compounds from oxidation, alcohols or alkanes from reduction, and substituted derivatives from substitution reactions .

Scientific Research Applications

3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN involves its interaction with specific molecular targets and pathways. For example, its oxidative properties may lead to the formation of reactive oxygen species, which can induce cell death in cancer cells. Additionally, its ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

furan-2-yl-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C22H16O4/c23-22(21-9-5-13-25-21)19-15-26-20-11-10-17(14-18(19)20)24-12-4-8-16-6-2-1-3-7-16/h1-11,13-15H,12H2/b8-4+

InChI Key

TYECYNBEXYLFBP-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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